Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate
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Overview
Description
Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate is an organic compound that features a complex structure with both bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate typically involves the reaction of 2-bromo-3-chloroaniline with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromo-3-chloroaniline and ethyl chloroformate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine, is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with target molecules.
Comparison with Similar Compounds
Ethyl [(2-bromo-3-chlorophenyl)carbamoyl]formate can be compared with other similar compounds, such as:
Ethyl [(2-bromo-4-chlorophenyl)carbamoyl]formate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl [(2-bromo-3-fluorophenyl)carbamoyl]formate: Fluorine substituent instead of chlorine, which can affect the compound’s reactivity and biological activity.
Ethyl [(2-chloro-3-bromophenyl)carbamoyl]formate: Different order of halogen substituents on the phenyl ring.
These compounds share similar synthetic routes and chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents.
Properties
Molecular Formula |
C10H9BrClNO3 |
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Molecular Weight |
306.54 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-3-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9BrClNO3/c1-2-16-10(15)9(14)13-7-5-3-4-6(12)8(7)11/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
KWDGRUGEALLOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Br |
Origin of Product |
United States |
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